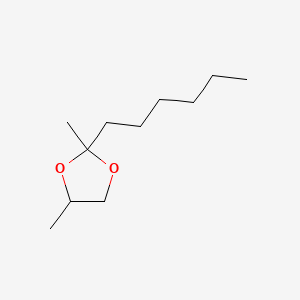
2-Hexyl-2,4-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-2,4-dimethyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with vicinal diols. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be optimized by removing the water formed during the reaction to shift the equilibrium towards the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of activated carbon catalysts derived from renewable sources, such as corncob, has been explored to improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-2,4-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Hexyl-2,4-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It may also interact with enzymes and receptors in biological systems, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2-Hexyl-2-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2-Hexyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the hexyl and dimethyl substituents on the dioxolane ring. These substituents influence its chemical reactivity and physical properties, making it distinct from other dioxolanes .
Eigenschaften
CAS-Nummer |
5461-65-4 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-hexyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(3)12-9-10(2)13-11/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
JUESEMDRRNKFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(OCC(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
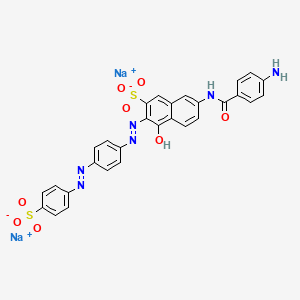
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
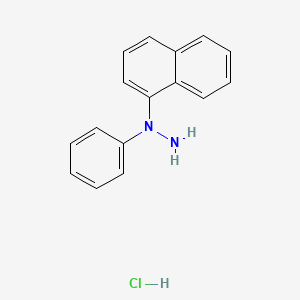
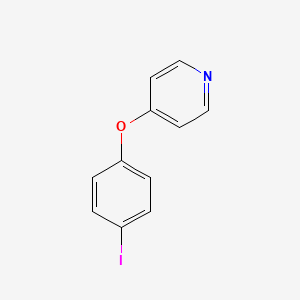
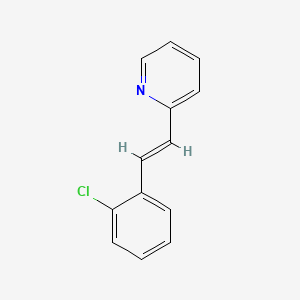
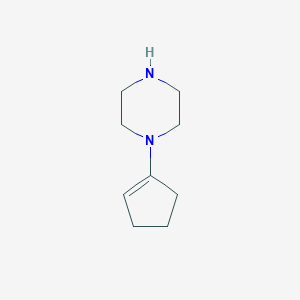
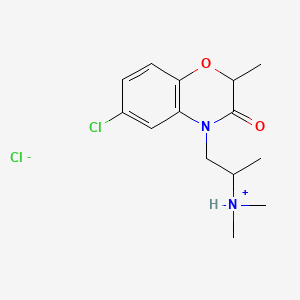
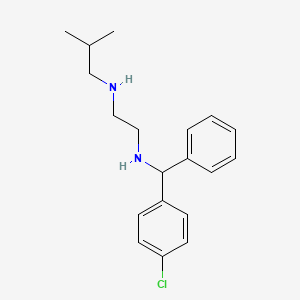
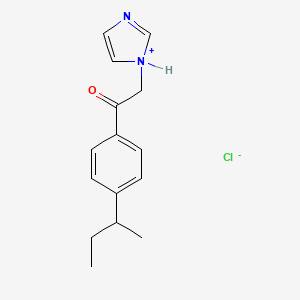
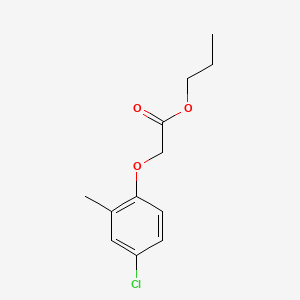
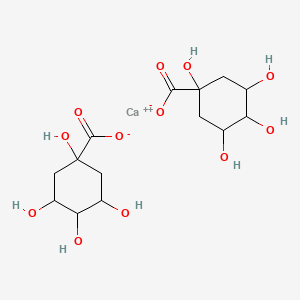
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
